4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate
Description
Properties
IUPAC Name |
(4-oxo-2,3-dihydro-1H-naphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8(13)15-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHPPODVWBDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586549 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153259-54-2 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate typically involves the acetylation of 4-oxo-1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 4-oxo-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The oxo and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (Compounds 9–16)
Structural Differences :
- These compounds () feature a cyclohexene ring substituted with naphthyl and aryl groups, contrasting with the fused bicyclic system of 4-oxo-tetrahydronaphthalene derivatives.
- The ketone is at position 2 of the cyclohexene ring, whereas the target compound has the ketone at position 4 of the tetrahydronaphthalene core.
Tetrahydronaphthalene Derivatives with Varied Functional Groups
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid : Features a carboxylic acid group instead of acetate.
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Incorporates an amide-linked ethylamine moiety.
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile : Substituted with a nitrile group.
Key Comparisons :
| Property | 4-Oxo-1-yl Acetate | Carboxylic Acid Derivative | Carboxamide Derivative | Carbonitrile Derivative |
|---|---|---|---|---|
| Functional Groups | Ketone, acetate ester | Carboxylic acid | Amide, amine | Nitrile |
| Polarity | Moderate (ester) | High (acid) | Moderate (amide) | Low (nitrile) |
| Potential Use | Prodrug/solubility | Metal chelation | Bioactive targeting | Nitrile-based reactions |
4-Oxo-1,4-dihydroquinoline and Related Scaffolds
explores 4-oxo-1,4-dihydroquinoline derivatives, which share a ketone group but differ in their aromatic systems.
Structural Contrasts :
- Quinoline vs. Tetrahydronaphthalene: The quinoline scaffold includes a nitrogen atom, enabling hydrogen bonding and altered electronic properties.
- Bioactivity: Quinolines are widely studied for antibacterial (e.g., ciprofloxacin analogs) and anticancer activity, whereas tetrahydronaphthalene derivatives may target neurological or metabolic pathways .
Ethyl 2-(2-Ethyl-6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
Functional Group Impact :
1,4-Dihydro-1,4-methanonaphthalene (Norbornene Derivative)
Biological Activity
4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate is a chemical compound derived from naphthalene, characterized by an oxo group at the 4-position and an acetate group at the 1-position. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in synthetic chemistry.
- Molecular Formula : C₁₂H₁₂O₃
- CAS Number : 153259-54-2
Synthesis
The synthesis of this compound typically involves acetylation processes. A common method includes the reaction of 4-oxo-1,2,3,4-tetrahydronaphthalene with acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The oxo and acetate groups can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing metabolic pathways. The compound may act as an inhibitor or activator of certain enzymes .
Enzyme Interactions
The compound has been utilized in studies examining enzyme interactions and metabolic pathways. Its role as a precursor in synthetic organic chemistry also highlights its importance in biological research .
Study on Biological Activity
A study focused on derivatives of naphthalene compounds demonstrated that structural modifications can significantly influence biological activity. Compounds similar to this compound were evaluated for their anti-inflammatory properties and effects on cytokine production. Results indicated that certain derivatives inhibited interleukin (IL)-6 production in a dose-dependent manner .
| Compound | Concentration (µM) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 1 | 15 |
| Compound A | 3 | 25 |
| Compound B | 10 | 45 |
| Compound C | 30 | 60 |
Industrial Applications
In industrial contexts, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various reactions including oxidation and substitution reactions that are valuable in producing specialty chemicals .
Q & A
Q. What are the key considerations for synthesizing 4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl acetate, and how can yield optimization be approached?
Synthesis typically involves functionalizing a tetrahydronaphthalenone precursor. For example, allylation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with allyl carboxylates under optimized conditions yielded 70% product purity (pentane:ethyl acetate = 8:2 solvent system) . To improve yields:
- Use stoichiometric control of reagents to minimize side reactions.
- Monitor reaction progress via TLC (Rf = 0.3 for similar compounds) .
- Purify via column chromatography with gradient elution.
Q. How should researchers address nomenclature inconsistencies for derivatives of tetrahydronaphthalenone compounds?
IUPAC rules specify that substituents on the tetrahydronaphthalene system are numbered to minimize locants for functional groups. For example, "4-Oxo-1,2,3,4-tetrahydro-1-naphthoic acid" is non-detachable, while "1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid" is detachable . Always cross-validate naming using computational tools (e.g., ChemDraw) and IUPAC guidelines to resolve discrepancies.
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : Confirm regiochemistry and esterification via carbonyl (δ ~170–175 ppm) and acetate (δ ~2.0 ppm) signals.
- Chromatography : Use HPLC or GC-MS to assess purity and detect byproducts.
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., tetrahydronaphthalene ring conformation) .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental validation to predict reaction pathways . Steps include:
Perform reaction path searches to identify energetically favorable intermediates.
Apply machine learning to optimize parameters (e.g., solvent, temperature).
Validate predictions via small-scale experiments (e.g., 2.8 mmol scale ).
Table 1: Computational Parameters for Reaction Optimization
| Parameter | Value/Range | Reference |
|---|---|---|
| Solvent polarity | Low (pentane/ethyl acetate) | |
| Temperature | 25–80°C | |
| Catalyst | None (thermal conditions) |
Q. How can contradictory data in kinetic studies of esterification reactions involving this compound be resolved?
Contradictions often arise from unaccounted variables (e.g., solvent polarity, moisture). Mitigation strategies:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., 2^3 factorial for temperature, solvent ratio, catalyst) .
- Statistical analysis : Apply ANOVA to identify significant factors (p < 0.05).
- Reproducibility checks : Replicate under inert conditions (e.g., argon atmosphere).
Q. What methodologies are effective for studying the environmental fate of this compound?
- Hydrolysis studies : Monitor degradation kinetics at varying pH (e.g., acetate ester hydrolysis at pH 7–9).
- Photodegradation : Use TiO2-based photocatalysts to assess UV-driven breakdown .
- Ecotoxicity assays : Apply OECD guidelines for aquatic toxicity using Daphnia magna or algal models.
Q. How can reactor design enhance scalability for synthesizing this compound?
- Membrane reactors : Improve separation efficiency for continuous synthesis .
- Microreactors : Enhance heat/mass transfer for exothermic reactions (e.g., esterification).
- Process simulation : Use Aspen Plus or COMSOL to model kinetics and optimize residence time .
Methodological Guidance for Data Contradictions
- Cross-validation : Compare NMR data with computational predictions (e.g., Gaussian NMR shifts) .
- Meta-analysis : Aggregate data from literature (e.g., yield ranges: 60–85% for similar esters ).
- Error analysis : Quantify instrument uncertainty (e.g., ±2% for GC-MS peak integration).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
